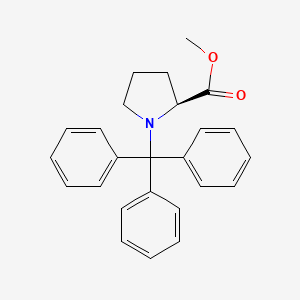
(S)-Methyl 1-tritylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 1-tritylpyrrolidine-2-carboxylate is a chiral compound belonging to the class of pyrrolidine derivatives. This compound is characterized by the presence of a trityl group attached to the nitrogen atom of the pyrrolidine ring and a methyl ester group at the carboxylate position. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-tritylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines under acidic conditions.
Introduction of the Trityl Group: The trityl group is introduced by reacting the pyrrolidine derivative with trityl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylate group is esterified using methanol and a suitable catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 1-tritylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Trityl chloride, triethylamine, nucleophiles (amines, thiols), room temperature.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-Methyl 1-tritylpyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 1-tritylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The trityl group provides steric hindrance, protecting the pyrrolidine ring from unwanted reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid: A similar compound with a tert-butoxycarbonyl protecting group instead of a trityl group.
tert-Butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Another pyrrolidine derivative with a hydroxymethyl group.
Uniqueness
(S)-Methyl 1-tritylpyrrolidine-2-carboxylate is unique due to its trityl protecting group, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in synthetic organic chemistry and pharmaceutical research .
Propiedades
Fórmula molecular |
C25H25NO2 |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
methyl (2S)-1-tritylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C25H25NO2/c1-28-24(27)23-18-11-19-26(23)25(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22/h2-10,12-17,23H,11,18-19H2,1H3/t23-/m0/s1 |
Clave InChI |
SMHHEOSHYIDWJX-QHCPKHFHSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
COC(=O)C1CCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Amino-N-[3-(Dimethylamino)Propyl]Acridine-4-Carboxamide](/img/structure/B12911696.png)


![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine](/img/structure/B12911703.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl-](/img/structure/B12911705.png)
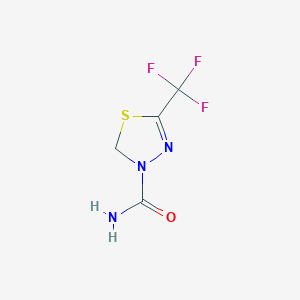
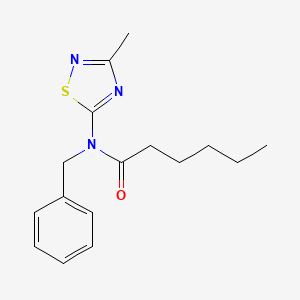

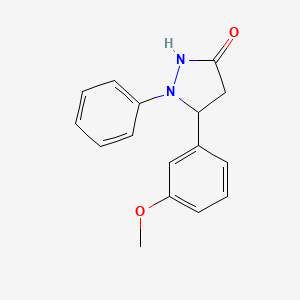

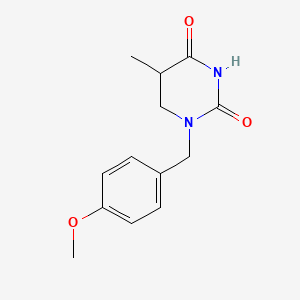
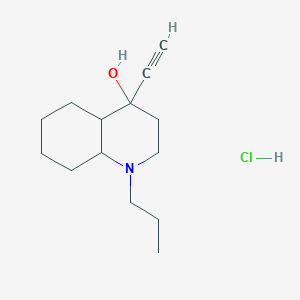
![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911742.png)
